Cas no 13139-52-1 (N2-Cbz-D-glutamine)

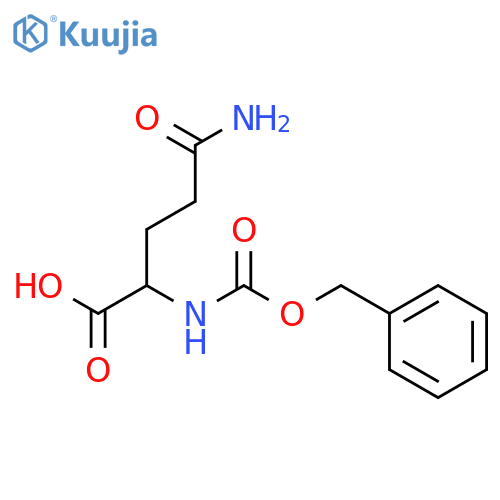

N2-Cbz-D-glutamine structure

商品名:N2-Cbz-D-glutamine

CAS番号:13139-52-1

MF:C13H16N2O5

メガワット:280.276543617249

MDL:MFCD00065698

CID:119335

PubChem ID:1810769

N2-Cbz-D-glutamine 化学的及び物理的性質

名前と識別子

-

- N-Cbz-D-Glutamine

- N-Alpha-Carbobenzoxy-D-Glutamine

- D-Glutamine,N2-[(phenylmethoxy)carbonyl]-

- N2-Cbz-D-glutamine

- Z-D-Gln-OH

- Z-D-GlutaMine

- AmbotzZAA1203

- Benzyloxycarbonyl-D-glutamin

- Cbz-D-Gln-OH

- Cbz-D-glutamine

- N-A-CBZ-D-GLN

- N-Benzyloxycarbonyl-D-glutamine

- N-carbobenzoxy-D-glutamine

- Carbobenzoxy-D-glutamine

- Z-D-GLN

- Z-D-GLUTAMINE extrapure

- N-ALPHA-CBZ-D-GLUTAMINE

- BENZYLOXYCARBONYL-D-GLUTAMINE

- EN300-6503937

- CS-0169150

- Z-D-Gln-OH, >=98.0% (HPLC)

- D-Glutamine, N2-[(phenylmethoxy)carbonyl]-

- A888494

- 13139-52-1

- (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-CARBAMOYLBUTANOIC ACID

- AS-49121

- FD21565

- ((Benzyloxy)carbonyl)-D-glutamine

- SCHEMBL3509748

- JIMLDJNLXLMGLX-SNVBAGLBSA-N

- MFCD00065698

- (2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

- AC-17140

- N-alpha-BenZyloxycarbonyl-D-glutamine (CbZ-D-Gln-OH)

- (R)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid

- AKOS016842890

- DTXSID50365257

- Z-D-glutamine≥ 98% (HPLC)

- D-Glutamine, N2-[(phenylmethoxy)carbonyl]- (9CI, ACI); Glutamine, N2-carboxy-, N-benzyl ester, D- (8CI); N2-[(Phenylmethoxy)carbonyl]-D-glutamine (ACI); Carbobenzoxy-D-glutamine; N-Benzyloxycarbonyl-D-glutamine

-

- MDL: MFCD00065698

- インチ: InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1

- InChIKey: JIMLDJNLXLMGLX-SNVBAGLBSA-N

- ほほえんだ: NC(CC[C@H](C(O)=O)NC(OCC1=CC=CC=C1)=O)=O

計算された属性

- せいみつぶんしりょう: 280.105922g/mol

- ひょうめんでんか: 0

- XLogP3: 0.3

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 8

- どういたいしつりょう: 280.105922g/mol

- 単一同位体質量: 280.105922g/mol

- 水素結合トポロジー分子極性表面積: 119Ų

- 重原子数: 20

- 複雑さ: 353

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.316

- ゆうかいてん: 135-136 ºC

- ふってん: 604.2°C at 760 mmHg

- フラッシュポイント: 319.2°C

- 屈折率: 1.565

- PSA: 118.72000

- LogP: 1.72270

N2-Cbz-D-glutamine セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:冷蔵保存

N2-Cbz-D-glutamine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N2-Cbz-D-glutamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM342982-5g |

Z-D-Gln-OH |

13139-52-1 | 95%+ | 5g |

$129 | 2022-06-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z40170-250mg |

Z-D-Gln-OH |

13139-52-1 | 98% | 250mg |

¥30.0 | 2024-07-15 | |

| abcr | AB260322-25g |

N-alpha-Benzyloxycarbonyl-D-glutamine (Cbz-D-Gln-OH); . |

13139-52-1 | 25g |

€266.60 | 2024-04-19 | ||

| BAI LING WEI Technology Co., Ltd. | 327775-1G |

Z-D-Glutamine, 98% |

13139-52-1 | 98% | 1G |

¥ 811 | 2022-04-26 | |

| TRC | C227525-1g |

N2-Cbz-D-glutamine |

13139-52-1 | 1g |

$ 150.00 | 2023-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z915587-5g |

Z-D-Gln-OH |

13139-52-1 | 98% | 5g |

¥690.00 | 2022-08-31 | |

| eNovation Chemicals LLC | D745453-25g |

D-Glutamine, N2-[(phenylmethoxy)carbonyl]- |

13139-52-1 | 98% | 25g |

$135 | 2024-06-08 | |

| Enamine | EN300-6503937-1.0g |

(2R)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid |

13139-52-1 | 1g |

$614.0 | 2023-05-24 | ||

| Enamine | EN300-6503937-0.05g |

(2R)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid |

13139-52-1 | 0.05g |

$515.0 | 2023-05-24 | ||

| Fluorochem | 221912-5g |

N-Cbz-D-Glutamine |

13139-52-1 | 95% | 5g |

£98.00 | 2022-03-01 |

N2-Cbz-D-glutamine 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

推奨される供給者

Amadis Chemical Company Limited

(CAS:13139-52-1)N2-Cbz-D-glutamine

清らかである:99%

はかる:25g

価格 ($):158.0